3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide
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Overview
Description
3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide is a chemical compound with the molecular formula C8H13N3O2S. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by sulfonation using sulfonyl chloride . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran (THF) and may be catalyzed by bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus pentachloride are often used.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives .
Scientific Research Applications
3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein binding.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1H-pyrazole: A similar compound with a different functional group.
5-Cyclopropyl-1H-pyrazole-3-carboxylic acid ethyl ester: Another derivative with a carboxylate group.
Uniqueness
3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H13N3O2S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
5-cyclopropyl-2-ethylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-2-11-8(14(9,12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H2,9,12,13) |
InChI Key |
JXYSEKNVOICOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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